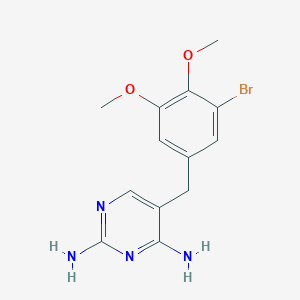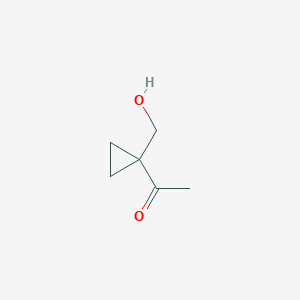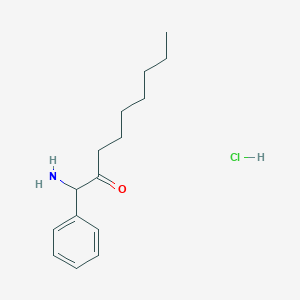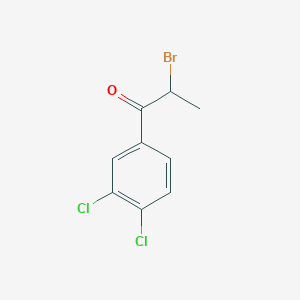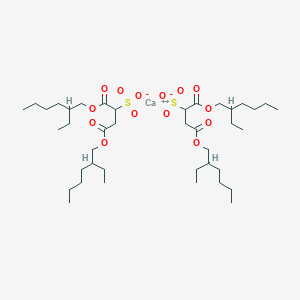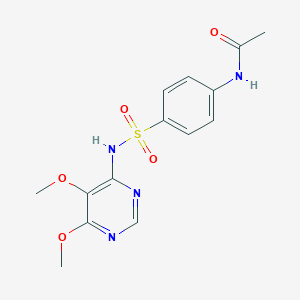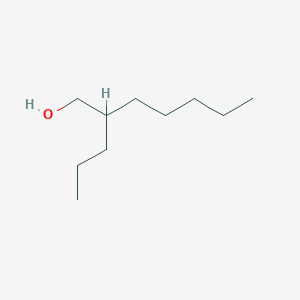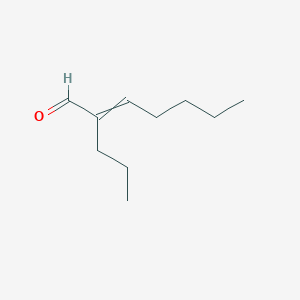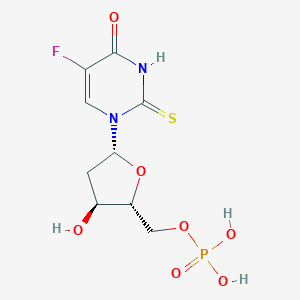
5-Fluoro-2-thio-2'-deoxyuridylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-thio-2'-deoxyuridylate (FdUMP) is an important anti-cancer drug that is widely used in chemotherapy. It is a thymidylate synthase (TS) inhibitor that acts by inhibiting the synthesis of thymidine, an essential component of DNA. FdUMP is a potent anti-tumor agent that has shown great promise in the treatment of various types of cancers including colon, breast, lung, and ovarian cancers.
Mechanism Of Action
The mechanism of action of 5-Fluoro-2-thio-2'-deoxyuridylate involves the inhibition of thymidylate synthase (TS), an enzyme that is essential for the synthesis of thymidine. 5-Fluoro-2-thio-2'-deoxyuridylate binds to TS and forms a stable complex that inhibits the enzyme's activity. This inhibition leads to a decrease in the production of thymidine, which in turn leads to a decrease in DNA synthesis and cell division.
Biochemical And Physiological Effects
5-Fluoro-2-thio-2'-deoxyuridylate has several biochemical and physiological effects on the body. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which helps to eliminate them from the body. 5-Fluoro-2-thio-2'-deoxyuridylate also has immunomodulatory effects, which means it can help to boost the body's immune system and enhance its ability to fight cancer.
Advantages And Limitations For Lab Experiments
The advantages of using 5-Fluoro-2-thio-2'-deoxyuridylate in lab experiments include its potent anti-cancer properties, its ability to inhibit thymidylate synthase, and its ability to induce apoptosis in cancer cells. However, the limitations of using 5-Fluoro-2-thio-2'-deoxyuridylate in lab experiments include its complex synthesis process, its potential toxicity to normal cells, and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the research and development of 5-Fluoro-2-thio-2'-deoxyuridylate. One direction is to develop new and more efficient methods for the synthesis of 5-Fluoro-2-thio-2'-deoxyuridylate. Another direction is to investigate the potential of 5-Fluoro-2-thio-2'-deoxyuridylate in combination with other anti-cancer drugs, such as immunotherapy drugs. Additionally, future research could focus on developing 5-Fluoro-2-thio-2'-deoxyuridylate analogs that have improved solubility and reduced toxicity to normal cells.
Synthesis Methods
5-Fluoro-2-thio-2'-deoxyuridylate is synthesized by the reaction of 2'-deoxyuridine with fluorine and sulfur-containing reagents. The synthesis of 5-Fluoro-2-thio-2'-deoxyuridylate is a complex process that requires a high degree of expertise and precision. Several methods have been developed for the synthesis of 5-Fluoro-2-thio-2'-deoxyuridylate, including the use of sulfur tetrafluoride, sulfur trioxide, and trifluoromethanesulfonic acid.
Scientific Research Applications
5-Fluoro-2-thio-2'-deoxyuridylate has been extensively studied for its anti-cancer properties. It has been shown to be effective in inhibiting the growth of cancer cells by blocking the synthesis of thymidine. 5-Fluoro-2-thio-2'-deoxyuridylate has also been found to be effective in combination with other anti-cancer drugs, such as 5-fluorouracil (5-FU), in the treatment of various types of cancers.
properties
CAS RN |
151134-50-8 |
|---|---|
Product Name |
5-Fluoro-2-thio-2'-deoxyuridylate |
Molecular Formula |
C9H12FN2O7PS |
Molecular Weight |
342.24 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(5-fluoro-4-oxo-2-sulfanylidenepyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H12FN2O7PS/c10-4-2-12(9(21)11-8(4)14)7-1-5(13)6(19-7)3-18-20(15,16)17/h2,5-7,13H,1,3H2,(H,11,14,21)(H2,15,16,17)/t5-,6+,7+/m0/s1 |
InChI Key |
PXPNVLJSFWJANJ-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=S)F)COP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=S)F)COP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=S)F)COP(=O)(O)O)O |
Other CAS RN |
151134-50-8 |
synonyms |
2-thio-5-fluoro-dUMP 2-thio-FdUMP 5-fluoro-2-thio-2'-deoxyuridine 5'-monophosphate 5-fluoro-2-thio-2'-deoxyuridylate 5-fluoro-2-thio-dUMP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



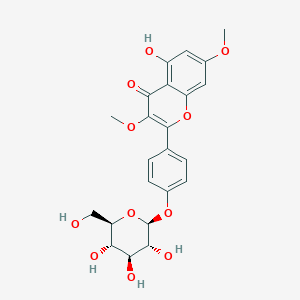
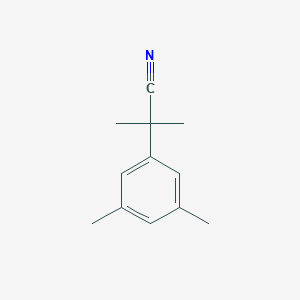
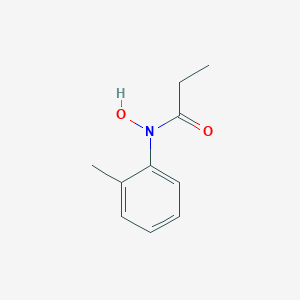
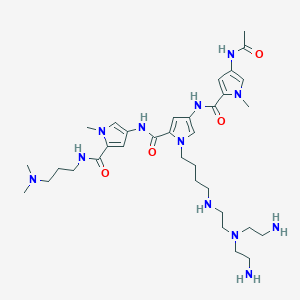
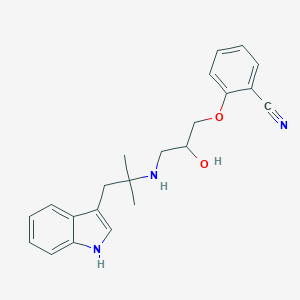
![N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B125098.png)
